molecular formula C7H8BrNO B8713305 3-Bromo-1,6-dimethylpyridin-2(1H)-one

3-Bromo-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B8713305
M. Wt: 202.05 g/mol
InChI Key: SUTSWKNXVOAVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a bromine atom at the third position and two methyl groups at the first and sixth positions on the pyridine ring, along with a ketone functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,6-dimethylpyridin-2(1H)-one typically involves the bromination of 1,6-dimethylpyridin-2(1H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The ketone group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include 3-amino-1,6-dimethylpyridin-2(1H)-one, 3-thio-1,6-dimethylpyridin-2(1H)-one, and 3-alkoxy-1,6-dimethylpyridin-2(1H)-one.

    Oxidation Reactions: Products include 3-bromo-1,6-dimethylpyridine-2-carboxylic acid and 3-bromo-1,6-dimethylpyridine-2-aldehyde.

    Reduction Reactions: The major product is 3-bromo-1,6-dimethylpyridin-2(1H)-ol.

Scientific Research Applications

3-Bromo-1,6-dimethylpyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1,6-dimethylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1,6-dimethylpyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

    3-Iodo-1,6-dimethylpyridin-2(1H)-one: Similar structure but with an iodine atom instead of bromine.

    1,6-Dimethylpyridin-2(1H)-one: Lacks the halogen substituent.

Uniqueness

3-Bromo-1,6-dimethylpyridin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

3-bromo-1,6-dimethylpyridin-2-one

InChI

InChI=1S/C7H8BrNO/c1-5-3-4-6(8)7(10)9(5)2/h3-4H,1-2H3

InChI Key

SUTSWKNXVOAVMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-6-methylpyridine-2-ol (2 g, 10.6 mmol) was taken up in THF and stirred. Sodium hydride (60% in oil 510 mg, 12.7 mmol) was added portion wise then stirred 30 minutes. Lithium bromide (1.85 g, 21.2 mmol) was added and stirred for 1 hour. Then iodomethane (1.32 mL, 21.2 mmol) was added and the reaction mixture was stirred overnight. The reaction mixture was diluted with DCM and washed with 1N NaOH. The DCM layer was dried over magnesium sulfate, filtered and dried in vacuo to afford 1.19 g product carried on to next step as is. LRMS (ESI) m/z 202/204 [(M+H)]+, calc'd for C7H8BrNO: 202.05.
Quantity
2 g
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reactant
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510 mg
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reactant
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[Compound]
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oil
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510 mg
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reactant
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1.85 g
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reactant
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1.32 mL
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reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
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Quantity
0 (± 1) mol
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solvent
Reaction Step Six

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